6-bromo-1H-indole-2-carbaldehyde
Overview
Description
6-Bromo-1H-indole-2-carbaldehyde is a chemical compound that is part of the indole family, which are heterocyclic structures known for their presence in natural products and pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, the related compounds and their reactions can offer insights into the behavior and potential applications of 6-bromo-1H-indole-2-carbaldehyde.
Synthesis Analysis
The synthesis of related indole carbaldehydes has been explored in the literature. For instance, the π-extension of indoles using acrolein as a linker has been reported as a method to synthesize indolo[3,2-a]carbazole-6-carbaldehydes, demonstrating the versatility of indole derivatives in chemical synthesis . This method's broad scope, with 33 examples provided, indicates that a similar approach might be applicable to the synthesis of 6-bromo-1H-indole-2-carbaldehyde, potentially allowing for the production of valuable chemicals such as dyes and organic fluorescent materials.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by their ability to form hydrogen bonds, which can lead to the formation of various supramolecular structures. For example, molecules of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone are paired by aminocarbonyl hydrogen bonds, forming ribbons linked into a three-dimensional framework . This suggests that 6-bromo-1H-indole-2-carbaldehyde may also exhibit the capacity to engage in hydrogen bonding, influencing its crystalline structure and potentially its reactivity.
Chemical Reactions Analysis
Indole carbaldehydes can undergo a range of chemical reactions. The title compound in one study reacts with dinucleophiles to yield heteroanellated methanoannulenes, which include various heterocyclic rings such as thiophene and pyrazole . This indicates that 6-bromo-1H-indole-2-carbaldehyde could potentially participate in similar reactions, leading to the formation of heterocyclic structures that are valuable in medicinal chemistry and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carbaldehydes are influenced by their molecular structure. The presence of bromine in compounds like 5-bromo-1H-indole-3-carbaldehyde contributes to their reactivity and physical properties, such as melting points and solubility . The bromine atom in 6-bromo-1H-indole-2-carbaldehyde is likely to affect its chemical behavior, making it a suitable candidate for further functionalization and application in organic synthesis.
Scientific Research Applications
Marine Natural Products and Molecular Interactions
1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, a bisindole alkaloid, was isolated from the marine sponge Smenospongia sp. This study also isolated 6-bromoindole-3-carbaldehyde, demonstrating its occurrence in natural marine products and its potential significance in marine chemistry (McKay et al., 2002).
Structural Analysis and Synthesis
The structure and intermolecular interactions of a compound derived from 5-bromo-1H-indole-3-carbaldehyde were analyzed using Hirshfeld surface and spectroscopic methods. This demonstrates the compound's utility in crystallography and molecular structure studies (Barakat et al., 2017).
Chemical Bonding and Molecular Formation
A study on 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone revealed insights into molecular pairing and hydrogen bonding, which are crucial for understanding chemical reactions and molecular formations (Ali et al., 2005).
Molecular Geometry and Optimization
The versatility of 1-methoxy-6-nitroindole-3-carbaldehyde in forming various indole derivatives highlights the potential of related compounds like 6-bromo-1H-indole-2-carbaldehyde in synthetic chemistry (Yamada et al., 2009).
Gold-Catalyzed Cycloisomerizations
A method using gold(I)-catalyzed cycloisomerization illustrates the potential of 1H-indole-2-carbaldehydes in complex chemical reactions, which can be informative for similar compounds like 6-bromo-1H-indole-2-carbaldehyde (Kothandaraman et al., 2011).
Antimicrobial Activity
Indole-3-carbaldehyde semicarbazone derivatives were synthesized and analyzed for their antibacterial activities, providing insights into the potential antimicrobial applications of related compounds (Carrasco et al., 2020).
Spectroscopic and Computational Investigations
The detailed experimental and computational analysis of 1H-Indole-3-Carbaldehyde offers valuable information on the spectroscopic properties and reactivity of structurally similar compounds like 6-bromo-1H-indole-2-carbaldehyde (Fatima et al., 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Indoles, including 6-bromo-1H-indole-2-carbaldehyde, are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the exploration of their biological properties are promising future directions .
properties
IUPAC Name |
6-bromo-1H-indole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZHNWFLHSANSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544009 | |
Record name | 6-Bromo-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H-indole-2-carbaldehyde | |
CAS RN |
105191-12-6 | |
Record name | 6-Bromo-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1H-indole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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